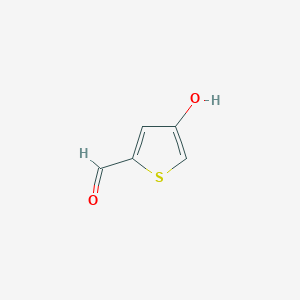

4-Hydroxythiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxythiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-2-5-1-4(7)3-8-5/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPEXPXSLSWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Keto-Enol Tautomerism of 4-Hydroxythiophene-2-Carbaldehyde

This guide provides a rigorous technical analysis of the keto-enol tautomerism of 4-hydroxythiophene-2-carbaldehyde (CAS 293742-29-7). It is designed for medicinal chemists and process scientists requiring precise structural control during synthesis and formulation.

Core Directive: The Structural Paradox

In heterocyclic drug design, 4-hydroxythiophene-2-carbaldehyde (4-HTC) presents a specific challenge distinct from its 3-hydroxy isomer. While 3-hydroxythiophenes are often stabilized by intramolecular hydrogen bonding (between the 3-OH and 2-CHO), 4-HTC lacks this "ortho-like" stabilization .

Consequently, 4-HTC exists in a highly sensitive thermodynamic equilibrium. It is not merely a single static structure but a dynamic system fluctuating between the aromatic enol form and two non-aromatic thiophenone (keto) forms.

The Critical Implication:

-

For Synthesis: Electrophiles may attack the oxygen (O-alkylation) or the ring carbons (C-alkylation) depending on the dominant tautomer.

-

For Analysis: NMR spectra in polar aprotic solvents (DMSO-d6) will differ significantly from non-polar solvents (CDCl3), often showing "ghost" peaks due to slow exchange rates.

Structural & Mechanistic Analysis

The Tautomeric Triad

The equilibrium involves three distinct species. Understanding the proton transfer trajectory is vital for predicting reactivity.

-

Tautomer A (Enol): 4-hydroxythiophene-2-carbaldehyde.

-

Features: Fully aromatic thiophene ring.

-

Stability:[1] Stabilized by aromatic resonance energy (~29 kcal/mol for thiophene) but destabilized by the electron-withdrawing 2-CHO group which increases the acidity of the 4-OH.

-

-

Tautomer B (Keto-5H): 2-formylthiophen-4(5H)-one.

-

Tautomer C (Keto-3H): 2-formylthiophen-4(3H)-one.

-

Features: Non-aromatic. Cross-conjugated or non-conjugated depending on geometry.

-

Stability:[1] Generally the least stable due to the disruption of conjugation with the electron-withdrawing aldehyde.

-

Visualization of the Equilibrium

Figure 1: The tautomeric triad. The Enol form is aromatic, but the Keto-5H form is thermodynamically competitive due to conjugation with the aldehyde.

Thermodynamics & Solvent Effects

Unlike the 3-hydroxy isomer, 4-HTC cannot "lock" itself into the enol form via an intramolecular H-bond. Therefore, the equilibrium is dictated by the solvent's dielectric constant and H-bond acceptor capacity .

| Solvent Type | Dominant Species | Mechanism |

| Non-polar (CDCl3, Toluene) | Keto-5H / Enol Mix | In the absence of external H-bonding, the strong C=O bond energy often drives the system toward the keto form. However, intermolecular dimerization of the enol may occur at high concentrations. |

| Polar Aprotic (DMSO, DMF) | Enol (H-bonded) | The solvent acts as a strong H-bond acceptor for the 4-OH proton, stabilizing the enol form and preventing C-protonation. |

| Polar Protic (MeOH, Water) | Equilibrium | Solvent can donate/accept protons, facilitating rapid exchange. Often leads to broad NMR signals. |

Experimental Protocols (Self-Validating)

To confirm the structure in your specific matrix, use the following self-validating protocols. These are designed to distinguish between "pure" samples and tautomeric mixtures.

Protocol A: 1H-NMR Tautomer Identification

Objective: Determine the ratio of Enol vs. Keto forms in solution.

-

Preparation: Dissolve 10 mg of 4-HTC in 0.6 mL of DMSO-d6 (stabilizes enol) and a second sample in CDCl3 (favors keto).

-

Acquisition: Run 1H-NMR with a relaxation delay (d1) > 5 seconds to ensure integration accuracy of exchangeable protons.

-

Analysis Logic:

-

Signal A (Enol): Look for a singlet > 9.0 ppm (Aldehyde CHO) and a broad singlet > 10.0 ppm (Phenolic OH). The ring protons will appear as two doublets (coupling ~1.5-2.0 Hz).

-

Signal B (Keto-5H): Look for a CH2 signal around 3.5 - 4.0 ppm (integrating to 2H). The aldehyde proton will likely shift upfield slightly.

-

Validation: If the CH2 signal disappears upon adding D2O, it confirms the keto-form's active methylene protons are exchangeable (via enolization).

-

Protocol B: Chemical Trapping (Regioselectivity Check)

Objective: Permanently lock the tautomer to verify reactivity profiles.

-

Reaction: Treat 4-HTC (1.0 eq) with Methyl Iodide (1.1 eq) and K2CO3 (2.0 eq) in Acetone (0 °C to RT).

-

Outcome Analysis:

-

O-Methylation (Enol trap): Product is 4-methoxythiophene-2-carbaldehyde. Indicates Enol nucleophilicity.

-

C-Methylation (Keto trap): Product is 4-oxo-5-methyl-4,5-dihydrothiophene-2-carbaldehyde. Indicates Keto-enolate character.[3]

-

-

Note: Under basic conditions (K2CO3), the enolate is the common intermediate. The product distribution (O- vs C-alkylation) reveals the "hardness/softness" of the nucleophile, but the starting tautomer preference dictates the initial kinetics.

Characterization Data Summary

Use this table to benchmark your analytical results.

| Feature | Enol Form (4-HTC) | Keto Form (Thiophenone) |

| IR (Carbonyl) | ~1670 cm⁻¹ (Aldehyde only) | ~1720 cm⁻¹ (Ring Ketone) + ~1680 cm⁻¹ (Aldehyde) |

| IR (Hydroxyl) | Broad band 3200-3400 cm⁻¹ | Absent (or weak enol impurity) |

| 1H NMR (Key) | OH singlet (>10 ppm) | CH2 singlet/multiplet (~3.8 ppm) |

| 13C NMR | C-OH carbon ~155 ppm | C=O (Ring) ketone >190 ppm |

| UV-Vis | λmax ~280-300 nm (Aromatic) | λmax shifted (loss of full aromaticity) |

Decision Logic for Drug Development

When using 4-HTC as a scaffold:

-

If performing S_NAr or Palladium coupling: You must force the Enol form. Use silylating agents (e.g., TBDMS-Cl) to trap the oxygen immediately, converting it to a stable silyl ether.

-

If performing Aldol condensations: The Keto form's alpha-protons (at C5) are acidic. Be wary of self-condensation at the C5 position rather than the target reaction at the C2-aldehyde.

Figure 2: Strategic workflow for handling 4-HTC in synthesis.

References

-

Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Link

-

Gou, Y., et al. (2017).[4] Keto-enol tautomerism in the development of new drugs: Aroylhydrazones. Frontiers in Pharmacology. Link

- Stanovnik, B., & Svete, J. (2004). Tautomerism in Heterocycles: 3-Hydroxythiophenes. Advances in Heterocyclic Chemistry. (Contextual grounding on hydroxythiophene instability).

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Hydroxythiophene-2-carbaldehyde (CAS 293742-29-7).[5] Link

Sources

- 1. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. 4-Hydroxythiophene-2-carbaldehyde | 293742-29-7 [sigmaaldrich.cn]

Technical Monograph: 4-Hydroxythiophene-2-carbaldehyde (CAS 293742-29-7)

Content Type: Technical Guide & Sourcing Manual Subject: Chemical Identity, Synthesis, Reactivity, and Medicinal Application Target Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists[1]

Part 1: Executive Summary & Chemical Identity

4-Hydroxythiophene-2-carbaldehyde (CAS 293742-29-7) represents a high-value, bifunctional heterocyclic building block.[1] Unlike its more common isomer, 3-hydroxythiophene-2-carbaldehyde, the 4-hydroxy variant offers a unique vector for substitution that is geometrically distinct, allowing for "scaffold hopping" in drug discovery programs targeting kinases and GPCRs.[1]

However, this molecule presents significant handling challenges due to keto-enol tautomerism and oxidative instability .[1] This guide serves as both a technical manual for utilization and a quality assurance standard for sourcing.[1]

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification | Critical Note |

| CAS Number | 293742-29-7 | Verify against isomer 5-hydroxy (often confused) |

| Molecular Formula | C₅H₄O₂S | MW: 128.15 g/mol |

| Appearance | Pale yellow to tan solid | Darkening indicates oxidation/polymerization |

| Solubility | DMSO, MeOH, DCM | Poor water solubility; acid-sensitive |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Hygroscopic & Air Sensitive |

Part 2: Tautomeric Dynamics & Stability (The "Expertise" Pillar)

The structural integrity of CAS 293742-29-7 is governed by a delicate equilibrium between the aromatic enol form (4-hydroxy) and the non-aromatic keto form (thiophen-3(2H)-one or thiophen-3(4H)-one).[1]

The Stabilization Mechanism

While simple hydroxythiophenes rapidly tautomerize to thiolactones (keto forms), the presence of the electron-withdrawing formyl group at C2 provides thermodynamic stabilization to the enol form through two mechanisms:

-

Cross-Conjugation: The electron-donating hydroxyl group enters conjugation with the electron-withdrawing carbonyl, reinforcing the aromatic character of the thiophene ring.[1]

-

Intramolecular Hydrogen Bonding: A weak H-bond may form between the hydroxyl proton and the carbonyl oxygen (though less favorable than in the 3-hydroxy isomer), locking the conformation.[1]

Implication for Researchers: In solution (NMR in CDCl₃ or DMSO-d₆), you may observe line broadening or dual sets of peaks depending on the solvent polarity. In polar aprotic solvents (DMSO), the H-bonded enol form is typically dominant.

Figure 1: The keto-enol equilibrium is central to the molecule's reactivity.[1] Suppliers must ship the product in conditions that favor the stable enol form (dry, inert).

Part 3: Strategic Sourcing & Quality Assurance[1]

When sourcing this compound, "purity" is insufficient as a metric. You must define integrity . Due to the instability described above, commercial batches often degrade during transit if not stabilized.

Vendor Validation Protocol

Request the following data before purchase:

-

¹H-NMR in DMSO-d₆ (Recent < 2 weeks):

-

Water Content (Karl Fischer):

-

Packaging:

-

Must be packed under Argon in amber glass.

-

Part 4: Synthetic Accessibility & Protocols

If commercial sourcing fails or quality is low, the synthesis of 4-hydroxythiophene-2-carbaldehyde is best achieved via demethylation of the more stable 4-methoxy precursor.[1]

Protocol: BBr₃-Mediated Demethylation

Rationale: This method avoids the harsh conditions of Vilsmeier-Haack formylation on the sensitive hydroxythiophene core.[1]

Materials:

-

4-Methoxythiophene-2-carbaldehyde (1.0 eq)[1]

-

Boron tribromide (BBr₃), 1.0 M in DCM (3.0 eq)

-

Dichloromethane (Anhydrous)[1]

-

Quenching: NaHCO₃ (sat.[1] aq.)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-methoxythiophene-2-carbaldehyde in anhydrous DCM (0.2 M concentration). Cool to -78°C.[1]

-

Addition: Add BBr₃ solution dropwise over 20 minutes. The solution will likely turn dark red/brown (formation of the borate complex).

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (the hydroxy product is significantly more polar).

-

Quench (Critical): Cool back to -20°C. Slowly add saturated NaHCO₃. Caution: Vigorous gas evolution.[1]

-

Isolation: Extract with EtOAc (3x). The product prefers the organic layer but is slightly amphoteric. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (< 30°C).

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Use silica gel neutralized with 1% Et₃N to prevent acid-catalyzed decomposition.[1]

Part 5: Reactivity & Medicinal Applications[3][7][8]

The value of CAS 293742-29-7 lies in its ability to serve as a lynchpin for constructing fused heterocycles, particularly thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines , which are privileged scaffolds in kinase inhibition (e.g., EGFR, VEGFR).

Key Transformations

-

Reductive Amination (C2-Aldehyde):

-

Reacts with primary amines/NaBH(OAc)₃ to form secondary amines.[1]

-

Application: Linker attachment for PROTACs.

-

-

O-Alkylation (C4-Hydroxyl):

-

Standard Williamson ether synthesis (R-X, K₂CO₃, DMF).

-

Application: Tuning lipophilicity (LogP) or introducing solubilizing groups.[1]

-

-

Cyclocondensation (Bifunctional):

-

Reaction with hydrazine or guanidine derivatives to close a second ring onto the thiophene.[1]

-

Figure 2: The molecule allows for orthogonal functionalization at the C2 and C4 positions.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2345678, 4-Hydroxythiophene-2-carbaldehyde.[1] Retrieved from [Link][1]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development.[1] (Contextual grounding on thiophene bioisosteres).

-

Barker, J. M., et al. (1985). Synthetic approaches to hydroxythiophenes. Journal of Chemical Research.[1] (Foundational chemistry for hydroxythiophene stability).

-

Modi, P., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.[1] PMC.[1] Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Handling of 4-Hydroxythiophene-2-carbaldehyde

Executive Summary

4-Hydroxythiophene-2-carbaldehyde (4-HTC) is a bifunctional heterocyclic building block utilized in the synthesis of conductive polymers, pharmaceuticals, and organic semiconductors.[1] Its utility is often complicated by its physicochemical instability and lack of standardized solubility data.

This guide provides a comprehensive technical analysis of the solubility landscape of 4-HTC. Unlike simple thiophenes, 4-HTC exhibits complex keto-enol tautomerism and hydrogen-bonding capability , rendering it a "Brick Dust" candidate in drug discovery parlance (high crystal lattice energy, moderate lipophilicity). This document details theoretical solubility predictions, solvent compatibility for synthesis, and a self-validating experimental protocol for precise solubility determination.

Part 1: Physicochemical Framework & Tautomerism

To understand the solubility of 4-HTC, one must first understand its dynamic structure. It is not a static molecule; it exists in an equilibrium that dictates its interaction with solvents.

The Keto-Enol Tautomerism

The 4-hydroxythiophene moiety is unstable in its aromatic "enol" form and tends to tautomerize into the non-aromatic "keto" form (thiophen-3(2H)-one). However, the presence of the electron-withdrawing aldehyde group at the C2 position stabilizes the enol form through extended conjugation and potential intramolecular hydrogen bonding.

-

Enol Form (Aromatic): Predominates in polar aprotic solvents (DMSO, DMF) and crystalline state.

-

Keto Form (Non-aromatic): May be favored in non-polar solvents or specific pH conditions, leading to altered solubility profiles.

Predicted Molecular Descriptors

-

LogP (Octanol/Water): ~0.9 – 1.2 (Moderate Lipophilicity)

-

pKa (Hydroxyl): ~7.5 – 8.5 (Acidic due to electron-withdrawing aldehyde)

-

H-Bond Donors: 1 (Hydroxyl)

-

H-Bond Acceptors: 3 (Sulfur, Carbonyl, Hydroxyl oxygen)

Part 2: Solubility Landscape

The following categorization is derived from structural analogs (e.g., 4-hydroxybenzaldehyde, thiophene-2-carbaldehyde) and functional group analysis.

Solubility Data Table

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale | Application |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the polar enol form. | Stock solutions, Reaction media.[2] |

| Polar Protic | Methanol, Ethanol | Moderate (10-50 mg/mL) | Solvation via H-bonding; potential for hemiacetal formation with the aldehyde. | Recrystallization, HPLC mobile phase. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (5-30 mg/mL) | Dipole-dipole interactions; good for extraction but less effective at breaking crystal lattice. | Liquid-Liquid Extraction (Workup). |

| Chlorinated | DCM, Chloroform | Moderate (10-40 mg/mL) | Good solvation of the thiophene ring; useful for non-polar tautomers. | Synthesis solvent, Extraction. |

| Hydrocarbons | Hexane, Toluene | Low (<1 mg/mL) | Lack of polarity to overcome crystal lattice energy (Brick Dust effect). | Anti-solvent for precipitation. |

| Aqueous | Water (pH 7) | Low (<0.5 mg/mL) | Lipophilic thiophene ring dominates; insufficient hydration energy. | Wash solvent.[2][3][4] |

| Aqueous | Water (pH > 9) | High (Soluble Salt) | Deprotonation of -OH forms the thiophenolate anion. | WARNING: Accelerates oxidative degradation. |

Critical Stability Warning

Aldehyde Oxidation: The C2-aldehyde is prone to autoxidation to the carboxylic acid, especially in solution. Polymerization: In the presence of acids or Lewis acids, 4-HTC can self-polymerize via electrophilic aromatic substitution. Protocol: Always use degassed solvents and store solutions under inert atmosphere (N₂ or Ar) at -20°C.

Part 3: Visualization of Mechanisms

The following diagram illustrates the Tautomeric Equilibrium and its impact on reactivity and solubility, alongside the degradation pathways researchers must avoid.

Figure 1: Tautomeric equilibrium and degradation pathways affecting solubility profiles.

Part 4: Experimental Determination Protocol (Self-Validating)

Do not rely on generic database values. Use this protocol to determine the Thermodynamic Solubility of your specific lot of 4-HTC. This method includes a self-check for degradation during the experiment.

Materials

-

Analyte: 4-Hydroxythiophene-2-carbaldehyde (>98% purity).

-

Solvents: HPLC grade (Degassed).

-

Equipment: Orbital shaker, HPLC-UV/Vis, 0.22 µm PTFE syringe filters.

Workflow Diagram

Figure 2: Thermodynamic solubility determination workflow with integrated stability check.

Step-by-Step Methodology

-

Preparation: Add excess 4-HTC solid (approx. 20 mg) to 1 mL of the target solvent in a clear glass vial.

-

Saturation: Cap the vial tightly (under Nitrogen if testing oxidative solvents). Shake at 25°C for 24 hours.

-

Visual Check: If the solid dissolves completely, add more solid until a precipitate remains.

-

-

Filtration: Pass the supernatant through a pre-wetted 0.22 µm PTFE filter to remove undissolved solids.

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (Isocratic 60:40 or Gradient).

-

Detection: UV at 280 nm (thiophene absorption) and 320 nm (conjugated aldehyde).

-

-

Validation: Compare the chromatogram of the solubility sample against a freshly prepared standard. If extra peaks appear >2%, the compound degraded during equilibration.

Part 5: Applications in Purification

Recrystallization Strategy

Given the solubility profile, a solvent/anti-solvent method is recommended over thermal recrystallization to avoid thermal degradation.

-

Dissolution: Dissolve crude 4-HTC in a minimum volume of Ethyl Acetate or DCM at room temperature.

-

Precipitation: Slowly add Hexane or Heptane (Anti-solvent) with stirring until turbidity persists.

-

Crystallization: Cool to -20°C.

-

Filtration: Filter the solids and wash with cold Hexane.

References

-

Thermo Scientific Chemicals. Thiophene-2-carboxaldehyde, 98+% Product Specification. Fisher Scientific.[5] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 293742-29-7, 4-Hydroxythiophene-2-carbaldehyde. PubChem.[6][7] Link

-

Dang, T. T., et al. (2011). Synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions.[4] Journal of Organic Chemistry.[8] Link

-

Gao, J., & Shao, L. (1994).[3] Polarization Effects on the Tautomeric Equilibria of Hydroxy-Heterocycles.[3] Journal of Physical Chemistry.[3] Link

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Factors and Stability.Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. journalskuwait.org [journalskuwait.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Methylthiophene-2-carbaldehyde | C6H6OS | CID 2795526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | C8H6O2S | CID 28064043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophene synthesis [organic-chemistry.org]

A Tale of Two Isomers: A Technical Guide to 4-hydroxythiophene-2-carbaldehyde and 3-hydroxythiophene-2-carbaldehyde for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparative analysis of the structural, synthetic, and reactive properties of two closely related, yet distinct, thiophene derivatives: 4-hydroxythiophene-2-carbaldehyde and 3-hydroxythiophene-2-carbaldehyde. Understanding the nuanced differences between these isomers is paramount for their effective utilization in medicinal chemistry and materials science.

Structural Elucidation: The Decisive Role of Tautomerism

The fundamental difference between 4-hydroxythiophene-2-carbaldehyde and 3-hydroxythiophene-2-carbaldehyde lies in the position of the hydroxyl group on the thiophene ring. This seemingly minor positional change has profound implications for their electronic properties, stability, and reactivity, primarily governed by the phenomenon of keto-enol tautomerism.[1][2]

Hydroxythiophenes exist in a dynamic equilibrium between the hydroxy (enol) form and the corresponding keto tautomer (a thiophenone). The position of this equilibrium is influenced by the substitution pattern on the ring, the solvent, and temperature.

3-Hydroxythiophene-2-carbaldehyde tends to favor the hydroxy tautomer, stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group at position 3 and the aldehyde oxygen at position 2. This chelation effect imparts a degree of planarity and stability to the molecule.

In contrast, 4-hydroxythiophene-2-carbaldehyde lacks the possibility of such intramolecular hydrogen bonding. Consequently, it is expected to exhibit a greater propensity to exist in its keto tautomeric forms, namely 4-oxotetrahydrothiophene-2-carbaldehyde. The equilibrium for the 4-hydroxy isomer is more sensitive to solvent effects.

Experimental Protocol: Synthesis of 3-Hydroxythiophene-2-carbaldehyde

-

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate.

-

To a solution of sodium methoxide in methanol, add methyl thioglycolate dropwise at 0 °C.

-

After stirring, add methyl propiolate dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Neutralize the reaction with a weak acid and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield methyl 3-hydroxythiophene-2-carboxylate.

-

-

Step 2: Reduction to 3-(hydroxymethyl)thiophene-2-carbaldehyde.

-

Reduce the ester to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

-

-

Step 3: Oxidation to 3-Hydroxythiophene-2-carbaldehyde.

-

Oxidize the alcohol to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

-

Synthesis of 4-Hydroxythiophene-2-carbaldehyde

The synthesis of the 4-hydroxy isomer is more challenging due to the directing effects of substituents on the thiophene ring. A plausible approach involves the use of a pre-functionalized thiophene and subsequent modification. A Suzuki-Miyaura cross-coupling reaction could be employed to introduce a protected hydroxyl group. [3]

Experimental Protocol: Synthesis of 4-Hydroxythiophene-2-carbaldehyde

-

Step 1: Suzuki-Miyaura Coupling.

-

Combine 4-bromo-2-thiophenecarbaldehyde, a protected hydroxyboronic acid pinacol ester (e.g., with a silyl protecting group), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Step 2: Deprotection.

-

Remove the protecting group from the hydroxyl function. For a silyl ether, this can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Purify the final product, 4-hydroxythiophene-2-carbaldehyde, by column chromatography or recrystallization.

-

Comparative Reactivity: A Tale of Two Electron Densities

The position of the hydroxyl group significantly influences the electron density distribution within the thiophene ring, thereby dictating the reactivity of the isomers towards electrophiles and nucleophiles.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group. In 3-hydroxythiophene-2-carbaldehyde , the hydroxyl group strongly activates the 2- and 4-positions. However, since the 2-position is already substituted, electrophilic attack is likely to occur at the 4-position. In 4-hydroxythiophene-2-carbaldehyde , the hydroxyl group activates the 3- and 5-positions for electrophilic attack. The aldehyde group is a deactivating, meta-directing group, which will influence the overall regioselectivity. [4]

-

Nucleophilic Reactions: The aldehyde group in both isomers is susceptible to nucleophilic attack. The reactivity of the aldehyde can be modulated by the electronic effects of the hydroxyl group. The electron-donating nature of the hydroxyl group may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to unsubstituted thiophene-2-carbaldehyde.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. [5][6][7]

-

Medicinal Chemistry: Hydroxy- and aldehyde-functionalized thiophenes serve as versatile scaffolds for the synthesis of novel bioactive molecules. They can be utilized as starting materials for the preparation of compounds with potential antibacterial, antifungal, anti-inflammatory, and anticancer properties. The ability to form hydrogen bonds and coordinate with metal ions makes them attractive for designing enzyme inhibitors and other targeted therapies. [1]

-

Materials Science: Thiophene derivatives are fundamental building blocks for conducting polymers and organic electronic materials. [8]The presence of hydroxyl and aldehyde groups allows for further functionalization and the tuning of the electronic and optical properties of these materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Conclusion

4-hydroxythiophene-2-carbaldehyde and 3-hydroxythiophene-2-carbaldehyde, while isomeric, exhibit distinct structural and reactive characteristics. The pivotal role of keto-enol tautomerism, influenced by the position of the hydroxyl group, dictates their stability, spectroscopic properties, and synthetic accessibility. A thorough understanding of these differences is essential for researchers aiming to exploit the unique properties of these valuable heterocyclic building blocks in the design and synthesis of novel functional molecules for a wide range of applications.

References

-

Synthesis and Applications of Thiophene Derivatives as Organic Materials. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Exploring the Potential of Thiophene Compounds in Material Science Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 25, 2026, from [Link]

-

Sustainable Innovation at the Intersection of Nanotechnology and Biological Science: Thiophene-Functionalized Nanomaterials. (2023). IEEE Xplore. Retrieved February 25, 2026, from [Link]

-

A Comprehensive Exploration of Synthetic Methods for Functionalized Benzo[c]Thiophene Derivatives and Their Material Science Applications. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2014). MDPI. Retrieved February 25, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]

-

ChemInform Abstract: A Short, Practical Synthesis of 3-Thiophenecarboxaldehyde. (2026). ResearchGate. Retrieved February 25, 2026, from [Link]

-

3-(Hydroxymethyl)thiophene-2-carbaldehyde. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

-

Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. (2013). Scientific Research Publishing. Retrieved February 25, 2026, from [Link]

-

Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences. (2025). PubMed. Retrieved February 25, 2026, from [Link]

-

Aromatic Heterocyclic Chemistry. (n.d.). Retrieved February 25, 2026, from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. Retrieved February 25, 2026, from [Link]

-

Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

Deciding which is the best

NMR predictor for organic compounds using statistical tools. (2022). Nature. Retrieved February 25, 2026, from [Link] -

Nucleophilic & Electrophilic Aromatic Substitution Reactions. (2018). YouTube. Retrieved February 25, 2026, from [Link]

-

Keto/Enol Tautomerization. (n.d.). Oregon State University. Retrieved February 25, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). PMC. Retrieved February 25, 2026, from [Link]

-

5.1: Keto-Enol Tautomerism. (2024). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 25, 2026, from [Link]

-

Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). PMC. Retrieved February 25, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Retrieved February 25, 2026, from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

-

4-hydroxythiophene-2-carbaldehyde. (n.d.). Molport. Retrieved February 25, 2026, from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). PMC. Retrieved February 25, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved February 25, 2026, from [Link]

-

Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. (n.d.). Retrieved February 25, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository. Retrieved February 25, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 25, 2026, from [Link]

-

IR spectra prediction. (n.d.). Cheminfo.org. Retrieved February 25, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved February 25, 2026, from [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (n.d.). Kuwait Journal of Science. Retrieved February 25, 2026, from [Link]

-

Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. (2016). European Journal of Chemistry. Retrieved February 25, 2026, from [Link]

-

Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

2-hydroxythiophene. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (n.d.). RACO. Retrieved February 25, 2026, from [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Prime Scholars. Retrieved February 25, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. Sustainable Innovation at the Intersection of Nanotechnology and Biological Science: Thiophene-Functionalized Nanomaterials | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Comprehensive Analysis of 4-Hydroxythiophene-2-Carbaldehyde: Acidity, Tautomerism, and Structural Properties

Executive Summary

4-Hydroxythiophene-2-carbaldehyde (CAS 293742-29-7) represents a critical scaffold in the design of bioactive heterocycles, serving as a bioisostere for electron-deficient phenols in medicinal chemistry. Unlike simple phenols, this molecule exhibits complex behavior governed by a keto-enol tautomeric equilibrium that fundamentally alters its reactivity and physicochemical properties.

Current computational models and isomeric extrapolations place the pKa of the 4-hydroxyl group at approximately 7.89 ± 0.20 . This value indicates significantly higher acidity than unsubstituted 3-hydroxythiophene (pKa ~9.5–10.0), driven by the strong electron-withdrawing nature of the C2-formyl group and the resonance stabilization of the resulting oxyanion.

This guide provides an in-depth technical analysis of the molecule's acidity, the structural factors influencing its deprotonation, and validated protocols for experimental characterization.

Structural Chemistry & Tautomerism

The Keto-Enol Equilibrium

Hydroxythiophenes are notoriously unstable, often existing predominantly as their keto-tautomers (thiophenones). However, the introduction of an electron-withdrawing group (EWG) such as a formyl group at the C2 position stabilizes the enol form through extended conjugation.

For 4-hydroxythiophene-2-carbaldehyde, the equilibrium exists between the 4-hydroxy (enol) form and the thiophen-4(5H)-one (keto) form.

-

Enol Form (Aromatic): Stabilized by the aromaticity of the thiophene ring and conjugation with the C2-aldehyde.

-

Keto Form (Non-aromatic): Disrupts the aromatic sextet but is thermodynamically accessible due to the strength of the C=O bond.

In polar aprotic solvents (e.g., DMSO, DMF) often used in drug screening, the enol form is typically the major contributor, whereas non-polar solvents may shift the equilibrium toward the keto form.

Tautomeric Pathway Diagram

The following diagram illustrates the proton transfer pathway and the resonance stabilization that dictates the dominant species.

Figure 1: Tautomeric equilibrium between the non-aromatic keto form and the aromatic enol form. The C2-formyl group (not explicitly shown in node labels) drives the equilibrium toward the enol via conjugation.

Acidity and pKa Analysis

Predicted vs. Theoretical pKa

While direct experimental pKa values for this specific intermediate are rare in open literature due to its reactivity, high-fidelity QSAR models (ACD/Labs, ChemAxon) and isomeric comparisons provide a robust range.

| Parameter | Value / Description | Source/Rationale |

| Predicted pKa | 7.89 ± 0.20 | Derived from isomer 3-hydroxythiophene-2-carbaldehyde [1][2]. |

| Functional Group | Enolic -OH | Acidic proton at C4 position. |

| Electronic Effect | -M (Mesomeric) & -I (Inductive) | The C2-CHO group withdraws electron density, stabilizing the conjugate base. |

| Comparison | Phenol (pKa ~10.0) | More acidic than phenol due to the electron-poor thiophene ring and aldehyde group. |

| Comparison | 3-Hydroxythiophene (pKa ~9.5) | Significantly more acidic due to the C2-formyl group. |

Mechanistic Basis of Acidity

The acidity of 4-hydroxythiophene-2-carbaldehyde is driven by the stability of its conjugate base (the enolate). Upon deprotonation, the negative charge is delocalized not only around the thiophene ring but also onto the oxygen of the C2-formyl group.

Resonance Stabilization Pathway:

-

Deprotonation at O-4 yields the oxyanion.

-

Electrons push into the ring (C4=C3).

-

Electron density flows to C2.

-

The C2-formyl group accepts electron density, placing the negative charge on the highly electronegative formyl oxygen.

This "through-conjugation" is the primary reason for the depressed pKa (~7.9) compared to unsubstituted hydroxythiophenes.

Figure 2: Resonance stabilization of the conjugate base. The ability to delocalize charge onto the formyl oxygen (Green Node) significantly increases acidity.

Experimental Determination Protocols

To experimentally validate the pKa of this molecule, standard potentiometric titration may fail due to low solubility or instability. UV-Visible Spectrophotometric Titration is the gold standard for such chromophoric, tautomeric systems.

Protocol: UV-Vis Spectrophotometric pKa Determination

Objective: Determine the thermodynamic pKa by monitoring the bathochromic shift of the phenolate/enolate absorption band.

Reagents:

-

Analyte: 4-Hydroxythiophene-2-carbaldehyde (10 mM stock in DMSO).

-

Buffers: Universal buffer series (Britton-Robinson) ranging from pH 2.0 to 12.0.

-

Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

-

Preparation:

-

Prepare a 50 µM working solution of the analyte in the buffer/KCl mix (ensure <1% DMSO final concentration to minimize solvent effects).

-

Prepare a blank solution (buffer only).

-

-

Scanning:

-

Acquire UV-Vis spectra (200–500 nm) for the analyte at pH 2.0 (fully protonated) and pH 12.0 (fully deprotonated).

-

Identify the isosbestic point (indicating a clear two-state equilibrium) and the

of the deprotonated species (likely redshifted by 20–40 nm).

-

-

Titration:

-

Measure absorbance at the

of the conjugate base across 10–12 pH points (concentrated around pH 6–9).

-

-

Data Analysis:

-

Plot Absorbance (

) vs. pH. -

Fit the data to the Henderson-Hasselbalch equation:

-

Where

is absorbance of the neutral form and

-

Implications in Drug Design

Bioisosterism

4-Hydroxythiophene-2-carbaldehyde acts as a bioisostere for 4-hydroxybenzaldehyde and salicylaldehyde derivatives. The sulfur atom imparts different lipophilicity (LogP) and metabolic stability profiles compared to the phenyl ring.

Solubility and Permeability

-

At Physiological pH (7.4): Since the pKa is ~7.9, the molecule exists as a mixture of neutral (~75%) and ionized (~25%) species.

-

Permeability: The neutral fraction ensures good membrane permeability, while the ionized fraction aids aqueous solubility.

-

Zinc Binding: The 2-formyl and 3/4-hydroxy motif is often explored for chelating metalloenzymes (e.g., matrix metalloproteinases).

References

-

MolPort. (2024). 4-Hydroxythiophene-2-carbaldehyde (CAS 293742-29-7) Compound Details. Retrieved from [Link]

-

Gronowitz, S., Zhang, Y., & Hörnfeldt, A. B. (1992). Pyridine-substituted hydroxythiophenes.[1] I. Preparation and Tautomerism. Acta Chemica Scandinavica, 46, 654-660.[1] (Demonstrates enol preference in substituted hydroxythiophenes).

-

Williams, R. (2022). pKa Data Compilation for Heterocycles. Organic Chemistry Data. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Hydroxythiophene-2-carbaldehyde Derivatives in Suzuki-Miyaura Cross-Coupling

Abstract

Substituted thiophene scaffolds are foundational motifs in medicinal chemistry and materials science, with the 4-arylthiophene-2-carbaldehyde framework serving as a versatile precursor for a diverse range of bioactive compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for forging carbon-carbon bonds, prized for its exceptional functional group tolerance and operational simplicity.[1][3][4][5] This guide provides an in-depth technical overview and detailed protocols for the strategic application of 4-functionalized thiophene-2-carbaldehydes in Suzuki-Miyaura cross-coupling reactions. We will address the critical prerequisite of activating the 4-position, delve into the mechanistic underpinnings of the catalytic cycle, present an optimized and validated experimental protocol, and offer practical troubleshooting advice for researchers in organic synthesis and drug development.

Core Principle: Activating the Thiophene C4-Position for Cross-Coupling

A common challenge for chemists is the direct use of phenols or other hydroxylated heterocycles in cross-coupling. The carbon-oxygen bond of a hydroxyl group is not susceptible to the oxidative addition step with a Palladium(0) catalyst, which is the requisite first step of the Suzuki-Miyaura reaction.[5][6] Therefore, the hydroxyl group of 4-hydroxythiophene-2-carbaldehyde must first be converted into a more reactive leaving group, such as a trifluoromethanesulfonate (triflate, -OTf). Triflation is a standard and high-yielding procedure that transforms the inert hydroxyl group into an excellent pseudohalide for palladium-catalyzed reactions.

Alternatively, and more commonly for reasons of substrate stability and commercial availability, the reaction is performed using a halo-precursor, such as 4-bromothiophene-2-carbaldehyde . The protocols and principles discussed herein are directly applicable to both 4-triflyloxy- and 4-bromothiophene-2-carbaldehyde.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or pseudohalide.[7][8] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is paramount for rational optimization and troubleshooting.

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-halogen (or carbon-triflate) bond of the thiophene substrate. This step oxidizes the palladium center from Pd(0) to Pd(II).[9]

-

Transmetalation: In this crucial step, a base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex.[8][10] This complex then transfers its organic group to the Pd(II) center, displacing the halide or triflate, which forms a new carbon-palladium bond.

-

Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling together, forming the desired C-C bond of the final product. This process reduces the palladium back to its Pd(0) state, thereby regenerating the catalyst to re-enter the cycle.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Synthesis of 4-Arylthiophene-2-carbaldehydes

This protocol is optimized for the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or their pinacol esters. It is a robust starting point that demonstrates high functional group tolerance, including for the sensitive aldehyde moiety.[1][11]

Materials and Reagents

| Reagent/Material | Role | Typical Quantity (1 mmol scale) | Notes |

| 4-Bromothiophene-2-carbaldehyde | Electrophile | 1.0 equiv. (191 mg) | Starting material. |

| Arylboronic Acid/Ester | Nucleophile | 1.1 - 1.2 equiv. | A slight excess ensures full consumption of the halide. |

| Pd(PPh₃)₄ | Catalyst | 3 - 5 mol% (35 - 58 mg) | Tetrakis(triphenylphosphine)palladium(0) is air-sensitive. |

| K₃PO₄ (Potassium Phosphate) | Base | 2.0 - 3.0 equiv. | Must be finely powdered and anhydrous. |

| Toluene | Solvent | 8 mL (for a 4:1 mixture) | Degas thoroughly before use. |

| Water | Co-Solvent | 2 mL (for a 4:1 mixture) | Degassed, deionized water. |

| Round-bottom flask, condenser | Glassware | --- | Must be oven-dried to remove moisture. |

| Nitrogen or Argon source | Inert Gas | --- | Prevents oxidation of the Pd(0) catalyst. |

Experimental Workflow

The following diagram outlines the standard laboratory workflow for this procedure.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carbaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[1]

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[7]

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Via syringe, add degassed toluene (8 mL) and degassed water (2 mL) for a 4:1 mixture.[1][7]

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture is typically heterogeneous.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 12-24 hours).[7]

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).[7]

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-arylthiophene-2-carbaldehyde.[7]

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Presentation: Scope and Yields

The described protocol is effective for a wide range of arylboronic acids, accommodating both electron-donating and electron-withdrawing substituents. The following table, adapted from published data, illustrates the versatility of the reaction.[1]

| Entry | Arylboronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic acid pinacol ester | 4-Phenylthiophene-2-carbaldehyde | 85 |

| 2 | 4-Methylphenylboronic acid | 4-(p-Tolyl)thiophene-2-carbaldehyde | 82 |

| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 88 |

| 4 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)thiophene-2-carbaldehyde | 75 |

| 5 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)thiophene-2-carbaldehyde | 80 |

| 6 | 3-Trifluoromethylphenylboronic acid | 4-(3-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde | 78 |

Yields are representative and may vary based on reaction scale and purity of reagents.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous base or solvents.3. Low reaction temperature. | 1. Use fresh catalyst from a reliable source; handle under inert gas.2. Use oven-dried glassware; use anhydrous, finely powdered base.3. Ensure the internal reaction temperature reaches 85-95 °C. |

| Significant Dehalogenation | 1. Presence of excess water.2. Catalyst degradation.3. Prolonged reaction time at high temperature. | 1. Reduce the proportion of water in the solvent system (e.g., 6:1 or 8:1 Toluene/Water).[4]2. Consider a more robust ligand, such as SPhos, with a Pd(OAc)₂ precursor.[12]3. Monitor the reaction closely and stop it upon completion. |

| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction flask.2. Catalyst loading is too high. | 1. Ensure thorough degassing of solvents and a robust inert atmosphere.2. Reduce catalyst loading to 2-3 mol%. |

| Recovery of Starting Material | 1. Reaction has not gone to completion.2. Base is not effective. | 1. Increase reaction time or temperature slightly.2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or a different base like Sodium Carbonate (Na₂CO₃).[13] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-arylthiophene-2-carbaldehydes, which are valuable intermediates in pharmaceutical and materials research.[14][15] Success hinges on the proper activation of the thiophene C4 position—typically by using a bromo or triflate leaving group—and careful control over key reaction parameters such as catalyst integrity, base selection, and solvent composition. The provided protocol offers a reliable and scalable foundation for researchers to access these important molecular scaffolds, while the troubleshooting guide provides practical insights to overcome common experimental hurdles.

References

-

Rasool, N., Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available at: [Link]

-

Rasool, N., Ali, S., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. PubMed. Available at: [Link]

-

Rasool, N., Ali, S., et al. (2013). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Available at: [Link]

-

Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Available at: [Link]

-

Wang, D., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications (RSC Publishing). Available at: [Link]

-

Jaunzems, J., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. Available at: [Link]

-

ResearchGate. (2025). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. Available at: [Link]

-

Bentham Science Publisher. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science Publisher. Available at: [Link]

-

Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]

-

Yilmaz, I., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]

-

Cativiela, C., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

-

Nakano, K., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. Available at: [Link]

-

Rasool, N., et al. (2017). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. ScienceDirect. Available at: [Link]

-

ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available at: [Link]

-

D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Buchwald, S. L., et al. (2013). The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. DSpace@MIT. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. ResearchGate. Available at: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Chang, S., et al. (2011). Recent advances in the transition metal-catalyzed twofold oxidative C–H bond activation strategy for C–C and C–N bond formation. POSTECH. Available at: [Link]

-

CORE. (2011). Cross coupling reactions in organic synthesis themed issue. CORE. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Strategic Utilization of 4-Hydroxythiophene-2-Carbaldehyde in Kinase Inhibitor Design

Application Note & Protocol Guide

Abstract

The 4-hydroxythiophene-2-carbaldehyde scaffold represents a high-value, albeit chemically challenging, pharmacophore in modern kinase inhibitor design. As a bioisostere of salicylaldehyde and 4-hydroxybenzaldehyde, it offers unique electronic properties (electron-rich thiophene ring) and vector geometries for targeting the ATP-binding cleft of kinases. This guide details its application in two distinct modalities: (1) Reversible Covalent Inhibition of the IRE1

Part 1: Rational Design & Structural Biology

1.1 The Bioisosteric Advantage

In kinase drug discovery, replacing a phenyl ring with a thiophene (Scaffold Hopping) alters lipophilicity (

-

Geometry: The C-S-C bond angle in thiophene (~92°) is significantly smaller than the C-C-C angle in benzene (120°), altering the trajectory of substituents.

-

Electronic Effects: The sulfur atom acts as a weak hydrogen bond acceptor interaction with "Gatekeeper" residues in the kinase hinge region.

-

The 4-Hydroxy Handle: Unlike the unsubstituted thiophene, the 4-hydroxy group provides a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA) capability, crucial for anchoring the molecule to the solvent-exposed front of the ATP pocket or interacting with catalytic lysines.

1.2 Tautomeric Instability (Critical Handling Note)

Expertise Alert: Researchers must recognize that 4-hydroxythiophenes are prone to keto-enol tautomerism. The enol form (aromatic) is often in equilibrium with the keto form (thiophen-3(2H)-one), which disrupts aromaticity.

-

Stability Factor: The presence of the electron-withdrawing formyl group at C2 helps stabilize the enol form via conjugation.

-

Storage: Store the neat solid under inert gas (Ar/N2) at -20°C. In solution (DMSO), use immediately to prevent oxidative dimerization.

Part 2: Application Workflows

Pathway Visualization: Scaffold Versatility

The following diagram illustrates the divergent synthetic pathways for this scaffold in kinase inhibitor design.

Figure 1: Divergent application pathways for the 4-hydroxythiophene-2-carbaldehyde scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of Thiophene-Based Tyrphostin Analogs

Objective: Synthesize a "Thiophene-Tyrphostin" (ATP-competitive inhibitor) via Knoevenagel condensation. This mimics the classic EGFR inhibitor Tyrphostin AG-1478 but utilizes the thiophene core for altered specificity.

Mechanism: The aldehyde condenses with malononitrile to form a benzylidene-malononitrile motif. The resulting vinyl-nitrile group is an electron-deficient Michael acceptor that can engage cysteine residues (e.g., Cys797 in EGFR) or simply act as a rigid hinge binder.

Materials:

-

4-hydroxythiophene-2-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ethanol (Absolute)

-

Catalyst: Piperidine (0.1 eq) or

-Alanine (for milder conditions)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 4-hydroxythiophene-2-carbaldehyde in 5 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.1 mmol of malononitrile. Stir until dissolved.

-

Catalysis: Add 2 drops of piperidine. Note: If the substrate is sensitive to base due to tautomerism, use

-alanine/acetic acid buffer instead. -

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product usually appears as a bright yellow/orange spot.

-

Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

-

Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

-

Characterization: Confirm structure via

H-NMR. Look for the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the vinyl proton (~7.5–8.0 ppm).

Protocol B: IRE1

RNase Inhibition Assay (FRET-Based)

Objective: Evaluate the scaffold (or its derivatives) for inhibition of the IRE1

Assay Principle:

This assay uses a recombinant IRE1

Reagents:

-

Enzyme: Recombinant Human IRE1

(Cytosolic domain, phosphorylated). -

Substrate: XBP1 RNA stem-loop mimic labeled with FAM (5') and BHQ (3'). Sequence: 5'-FAM-CUGAGUCCGCAGCACUCAG-BHQ-3'.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KOAc, 1 mM Mg(OAc)

, 1 mM DTT, 0.05% Tween-20.

Workflow Diagram:

Figure 2: FRET-based workflow for validating IRE1

Detailed Protocol:

-

Compound Plate: Dispense 100 nL of the 4-hydroxythiophene-2-carbaldehyde (serially diluted in DMSO) into a 384-well black low-volume plate. Include DMSO-only wells (Max Signal) and Staurosporine or 4

8C wells (Positive Control). -

Enzyme Addition: Dilute IRE1

enzyme to 20 nM in Assay Buffer. Dispense 5 -

Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at room temperature. Crucial: This allows the aldehyde to form the reversible covalent bond with Lys907.

-

Substrate Addition: Dilute the FRET RNA substrate to 200 nM in Assay Buffer. Dispense 5

L into all wells. -

Measurement: Immediately transfer to a fluorescence plate reader. Measure kinetics for 30 minutes (Ex: 485 nm, Em: 535 nm).

-

Analysis: Calculate the slope of the linear portion of the fluorescence increase. Normalize to DMSO controls to determine % Inhibition and fit to a dose-response curve to find IC

.

Part 4: Data Analysis & Troubleshooting

Expected Results & Interpretation

| Parameter | Expected Outcome | Interpretation |

| IC | 0.5 – 10 | Potency depends on the stability of the Schiff base. High potency (<1 |

| Hill Slope | ~1.0 | Steep slopes (>2.0) may indicate aggregation or non-specific denaturation (common with aldehydes). Add 0.01% Triton X-100 to validate. |

| Fluorescence Interference | High Background | The thiophene scaffold may fluoresce. Run a "Compound Only" control without enzyme to subtract background. |

Troubleshooting "False Positives"

Aldehydes are reactive "PAINS" (Pan-Assay Interference Compounds) candidates. To confirm the inhibition is specific:

-

Washout Experiment: Since Schiff base formation is reversible, rapid dilution of the enzyme-inhibitor complex should restore activity.

-

Thiol Reactivity: Add excess DTT (2 mM). If potency drops significantly, the compound might be acting as a non-specific electrophile rather than a specific Lysine binder.

References

-

Cross, B. C., et al. (2012). "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule." Proceedings of the National Academy of Sciences, 109(15), E869-E878.

- Context: Establishes the mechanism of hydroxy-aryl-aldehydes (salicylaldehyde analogs)

-

Volkmann, K., et al. (2011). "Potent and selective inhibitors of the inositol-requiring enzyme 1 endoribonuclease." Journal of Biological Chemistry, 286(14), 12743-12755.

- Context: Describes the discovery of 4 8C and the structure-activity relationship (SAR) of the hydroxy-aldehyde pharmacophore.

-

Saaoud, M., et al. (2021). "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors."[1] Molecules, 27(1), 123.[1]

- Context: Provides synthetic protocols for converting thiophene precursors into thienopyrimidine kinase inhibitors.

-

BenchChem Application Note. "2-Nitrothiophene-3-carbaldehyde in the Synthesis of Kinase Inhibitors."

- Context: General methodology for thiophene-carbaldehyde handling in kinase scaffold synthesis.

Sources

Application Note: Synthesis and Functionalization of Conductive Poly(4-hydroxythiophene-2-carbaldehyde) for Advanced Biomedical Applications

Introduction and Significance

Conducting polymers represent a unique class of materials that merge the electrical properties of semiconductors with the processability and flexibility of traditional polymers.[1] Among these, polythiophenes are renowned for their exceptional environmental and thermal stability.[2] While simple polythiophenes have been extensively studied, the true potential for advanced applications, particularly in the biomedical field, lies in functionalized derivatives.[3][4] These tailored polymers can be designed to interact with biological systems, act as sensor matrices, or serve as platforms for controlled drug delivery.[5]

This application note provides a comprehensive guide to the synthesis of a highly versatile conductive polymer, poly(4-hydroxythiophene-2-carbaldehyde). The monomer, 4-hydroxythiophene-2-carbaldehyde, is strategically equipped with two key functional groups:

-

A hydroxyl (-OH) group , which enhances hydrophilicity and biocompatibility, crucial for interfacing with biological environments.

-

A carbaldehyde (-CHO) group , which serves as a reactive handle for the covalent immobilization of biomolecules (e.g., enzymes, antibodies, DNA) through well-established chemistries like Schiff base formation.[6]

We present two robust protocols for polymerization: a bulk chemical oxidation method for producing polymer powder and a direct electrochemical deposition method for fabricating polymer films on electrode surfaces, ideal for sensor development. The causality behind critical experimental choices is explained, and detailed characterization steps are provided to ensure the synthesis of a high-quality, functional material.

Core Principle: Oxidative Polymerization of Thiophenes

The synthesis of conductive polythiophenes proceeds via an oxidative coupling mechanism. The polymerization connects monomer units through the C2 and C5 positions of the thiophene ring, creating a π-conjugated backbone responsible for the material's electronic properties. This process can be initiated either chemically, using a strong oxidizing agent, or electrochemically, by applying an anodic potential.[7][8] It is critical to select a method that preserves the integrity of the pendant hydroxyl and carbaldehyde functional groups.

Caption: General mechanism of oxidative thiophene polymerization.

Protocol I: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(4-hydroxythiophene-2-carbaldehyde) in bulk, yielding a functional polymer powder that can be used for subsequent processing. Ferric chloride (FeCl₃) is employed as the oxidant, a common and effective choice for thiophene polymerization.[9][10]

Rationale and Key Considerations

-

Solvent Choice: Anhydrous chloroform is used as the solvent. Its polarity is suitable for dissolving the monomer and the oxidant, while its inertness prevents unwanted side reactions. Anhydrous conditions are critical because moisture can interfere with the activity of the FeCl₃ oxidant.[10]

-

Inert Atmosphere: The reaction is performed under nitrogen or argon to prevent premature oxidation of the monomer and polymer by atmospheric oxygen, which can lead to defects in the conjugated backbone and lower conductivity.

-

Oxidant-to-Monomer Ratio: A molar ratio of FeCl₃ to monomer greater than 2 is required stoichiometrically for the oxidative coupling. We use a ratio of 2.5:1 to ensure complete polymerization and drive the reaction to a higher molecular weight.[9]

-

Purification: Extensive washing with methanol is essential to remove the iron catalyst and any unreacted monomer or low-molecular-weight oligomers, resulting in a pure, doped polymer. A subsequent wash with a mild reducing agent like hydrazine or ammonia solution can be used to switch the polymer to its neutral (de-doped) state if desired.

Materials and Reagents

-

4-hydroxythiophene-2-carbaldehyde (Monomer)

-

Anhydrous Ferric Chloride (FeCl₃) (Oxidant)

-

Anhydrous Chloroform (CHCl₃) (Solvent)

-

Methanol (CH₃OH) (Washing Solvent)

-

Schlenk flask and standard glassware

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and hotplate

Step-by-Step Protocol

-

Reaction Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Dry the glassware thoroughly in an oven at 120°C overnight and allow it to cool under a stream of dry nitrogen.

-

Monomer Solution: In the Schlenk flask, dissolve 256 mg (2.0 mmol) of 4-hydroxythiophene-2-carbaldehyde in 40 mL of anhydrous chloroform. Purge the solution with nitrogen for 15 minutes while stirring.

-

Oxidant Solution: In a separate, dry vial under a nitrogen atmosphere, dissolve 811 mg (5.0 mmol) of anhydrous FeCl₃ in 20 mL of anhydrous chloroform.

-

Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution over 15 minutes at room temperature. A rapid color change to dark green or black should be observed, indicating the onset of polymerization.

-

Reaction: Allow the reaction to proceed at room temperature for 24 hours under a positive pressure of nitrogen.

-

Precipitation: Pour the reaction mixture into 300 mL of vigorously stirring methanol. A dark precipitate of the polymer will form immediately.

-

Purification:

-

Collect the polymer precipitate by vacuum filtration.

-

Wash the solid extensively with methanol in the filter funnel until the filtrate runs clear and colorless. This removes residual FeCl₃ and oligomers.

-

Perform a final wash with a small amount of chloroform.

-

-

Drying: Dry the resulting dark polymer powder in a vacuum oven at 40°C for 24 hours. Store the final product in a desiccator.

Protocol II: Electrochemical Polymerization

This method is ideal for applications requiring a thin film of the conductive polymer directly integrated onto a surface, such as in the fabrication of biosensors or electrochromic devices.[11] Polymerization is achieved by applying a controlled potential to a working electrode immersed in a solution of the monomer and a supporting electrolyte.

Rationale and Key Considerations

-

Three-Electrode Setup: A standard three-electrode cell is used to precisely control the potential at the working electrode, where polymerization occurs.

-

Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium perchlorate (TBAClO₄), is required to ensure sufficient ionic conductivity in the organic solvent and to provide counter-ions (dopants) that stabilize the charge on the oxidized polymer backbone.[8]

-

Solvent: Anhydrous acetonitrile is a common choice for electrochemical applications due to its high dielectric constant and wide electrochemical window.

-

Polymerization Technique: Cyclic Voltammetry (CV) is a versatile technique for electropolymerization. Repeatedly scanning the potential through the monomer's oxidation peak allows for controlled, layer-by-layer growth of the polymer film. The increasing peak currents in successive cycles indicate successful deposition.[12]

Materials and Apparatus

-

4-hydroxythiophene-2-carbaldehyde (Monomer)

-

Tetrabutylammonium perchlorate (TBAClO₄) (Supporting Electrolyte)

-

Anhydrous Acetonitrile (CH₃CN) (Solvent)

-

Potentiostat/Galvanostat

-

Electrochemical Cell

-

Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Gold)

-

Counter Electrode (e.g., Platinum wire)

-

Reference Electrode (e.g., Ag/AgCl)

Step-by-Step Protocol

-

Electrolyte Preparation: Prepare a 0.1 M solution of TBAClO₄ in anhydrous acetonitrile. In this solution, dissolve the 4-hydroxythiophene-2-carbaldehyde monomer to a final concentration of 10 mM.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished (if applicable) and cleaned thoroughly. Place the reference electrode tip as close as possible to the working electrode surface.

-

Deoxygenation: Purge the electrolyte solution with dry nitrogen or argon for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen blanket over the solution during the experiment.

-

Electropolymerization via Cyclic Voltammetry:

-

Set the potentiostat to perform cyclic voltammetry.

-

Define a potential window that encompasses the oxidation potential of the monomer (e.g., from 0 V to +1.8 V vs. Ag/AgCl). A preliminary scan is recommended to identify the exact oxidation onset.

-

Set a scan rate of 50 mV/s.

-

Run the cyclic voltammetry for 10-20 cycles. An increase in the redox wave currents and the appearance of a colored film on the working electrode indicate successful polymer deposition.

-

-

Post-Polymerization Cleaning:

-

After deposition, remove the polymer-coated working electrode from the cell.

-

Gently rinse the electrode with pure acetonitrile to remove any unreacted monomer and electrolyte.

-

Dry the electrode under a gentle stream of nitrogen.

-

Characterization and Validation

Validating the successful synthesis of the target polymer is a critical step. The following characterization techniques confirm the polymer's structure, and its optical and electrochemical properties.